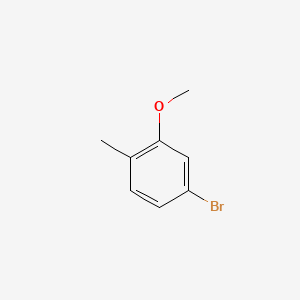

4-Bromo-2-methoxy-1-methylbenzene

Vue d'ensemble

Description

4-Bromo-2-methoxy-1-methylbenzene is a halogenated aromatic compound that is not produced in large technical quantities but is present in the environment. It is related to various halogenated anisoles, which have been studied for their presence in the marine troposphere, indicating both biogenic and anthropogenic origins .

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-methoxy-1-methylbenzene often involves bromination and methoxylation steps. For instance, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving a high purity of 99.8% . Another related compound, 1,2,3,4-tetramethoxy-5-methylbenzene, was prepared from pyrogallol using a modified mild brominating agent and a chloromethylation step followed by reductive dehalogenation .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-2-methoxy-1-methylbenzene has been determined through X-ray crystallography. For example, the crystal structure of 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile revealed a nearly coplanar fused-ring system with the bromobenzene ring almost perpendicular to it . Schiff bases derived from bromo- and methoxy-substituted compounds have also been characterized, showing E configuration with respect to the C=N double bonds and forming chain structures in the crystal via intermolecular interactions .

Chemical Reactions Analysis

Bromination is a common reaction for derivatives of methoxybenzene, as seen in the study of 4-methoxybenzo[b]thiophen, which yielded various substituted products upon bromination, nitration, and other reactions . The reactivity of these compounds is influenced by the presence of the methoxy group, which can direct electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and methoxy-substituted compounds are influenced by their molecular structure. For instance, the planarity of the molecule and the orientation of substituents can affect the crystal packing and intermolecular interactions, as seen in the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and related compounds . These interactions include hydrogen bonding and Br...O interactions, which contribute to the stability of the crystal structure.

Applications De Recherche Scientifique

Liquid-phase Oxidation Catalysis

A study by Okada & Kamiya (1981) explored the liquid-phase oxidation of methylbenzenes, including derivatives of 4-Bromo-2-methoxy-1-methylbenzene. This research is significant for understanding the catalytic properties of these compounds in producing benzyl acetates and benzaldehydes, which are important in various industrial processes.

Thermochemical Properties

Research on the vapor pressures, vaporization, and fusion enthalpies of bromo-substituted methylbenzenes was conducted by Verevkin et al. (2015). Their study contributes valuable data to the understanding of the thermochemical properties of halogen-substituted methylbenzenes, including 4-Bromo-2-methoxy-1-methylbenzene.

Radical Cyclization Reactions

In a study by Esteves, Ferreira & Medeiros (2007), the controlled-potential reduction of bromoethers related to 4-Bromo-2-methoxy-1-methylbenzene was investigated. This research contributes to the field of organic synthesis, particularly in the formation of tetrahydrofuran derivatives.

Sonication in Chemical Synthesis

The effects of sonication on the reaction of 4-Bromo-1-methylbenzene with sodium sulfide were studied by Abimannan, Selvaraj & Rajendran (2015). This research is pertinent in understanding how sonication can enhance the efficiency of chemical reactions involving brominated methylbenzenes.

Development of New Catalysts

Research by Niknam & Nasehi (2002) focused on developing new catalysts using bromomethylated compounds, including derivatives of 4-Bromo-2-methoxy-1-methylbenzene, for the ring opening of epoxides. This has implications in organic synthesis, particularly in the production of vicinal diols.

Polymer Solar Cells

A study by Jin et al. (2016) investigated the addition of methoxybenzene derivatives to [6,6]-phenyl-C61-butyric acid methyl ester for use in polymer solar cells. This research is significant in the field of renewable energy, especially in the development of more efficient solar cells.

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-2-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQYGVDRDNKTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562518 | |

| Record name | 4-Bromo-2-methoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methoxy-1-methylbenzene | |

CAS RN |

67868-73-9 | |

| Record name | 4-Bromo-2-methoxy-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67868-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

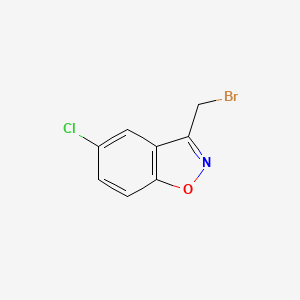

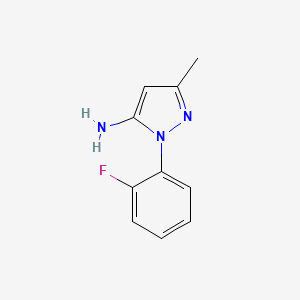

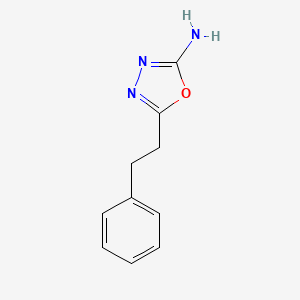

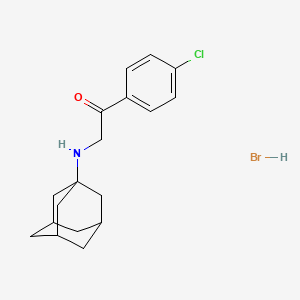

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)

![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)

![1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1283998.png)